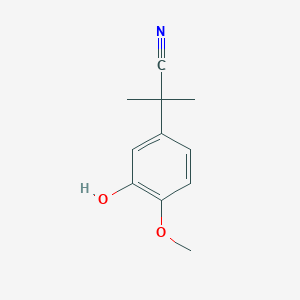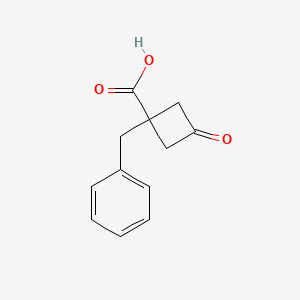
1-Benzyl-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H12O3. It is characterized by a cyclobutane ring substituted with a benzyl group, a ketone, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Benzyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another method includes the alkylation of cyclobutanone with benzyl chloride, followed by oxidation.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-oxocyclobutane-1-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Lacks the benzyl group but shares the cyclobutane and carboxylic acid functionalities.
Benzyl 3-oxocyclobutanecarboxylate: An ester derivative of 1-Benzyl-3-oxocyclobutane-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-benzyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-10-7-12(8-10,11(14)15)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
Clave InChI |
SSNVIXSYBXCUBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



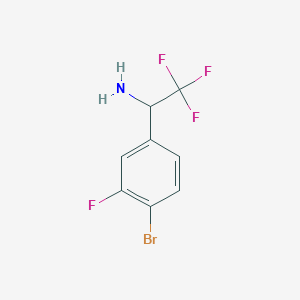
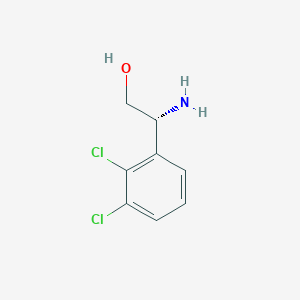

![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)

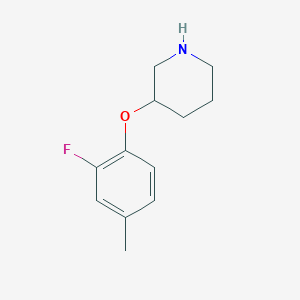
![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)
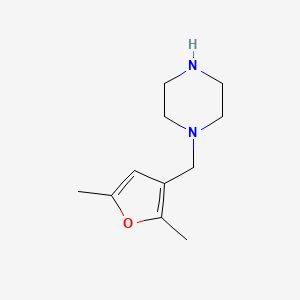
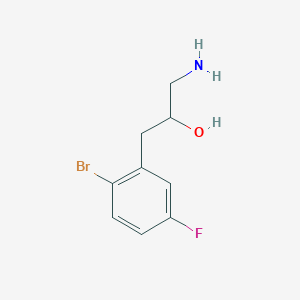
![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
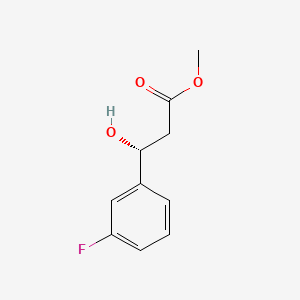
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
